

Spectroscopic Characterization of NiBr₂(dme): A Technical Guide

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Compound of Interest

Compound Name: *Nibr2(dme)*

Cat. No.: *B1588739*

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Introduction

Dibromo(1,2-dimethoxyethane)nickel(II), commonly abbreviated as NiBr₂(dme), is an important coordination complex of nickel. It serves as a versatile and reactive starting material in inorganic and organometallic synthesis, particularly for the preparation of various nickel(II) catalysts and more complex molecular architectures. Its utility is underscored by the lability of the dimethoxyethane (dme) ligand, which is readily displaced by other coordinating species. This guide provides a comprehensive overview of the spectroscopic and structural properties of NiBr₂(dme), along with detailed experimental protocols for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of NiBr₂(dme) is presented in Table 1.

Table 1: Physicochemical Properties of NiBr₂(dme)

Property	Value
Chemical Formula	<chem>NiBr2.C4H10O2</chem>
Molecular Weight	308.62 g/mol
Appearance	Orange/Peach powder
CAS Number	28923-39-9

Spectroscopic Data

Due to the paramagnetic nature of the Nickel(II) center (d^8 electron configuration in a tetrahedral or octahedral geometry), obtaining high-resolution solution-state Nuclear Magnetic Resonance (NMR) spectra for $\text{NiBr}_2(\text{dme})$ is challenging. The unpaired electrons lead to significant line broadening, rendering standard ^1H and ^{13}C NMR analyses largely uninformative. Consequently, detailed NMR data for this complex is not widely reported in the literature. Characterization often relies on solid-state techniques and the spectroscopic analysis of its better-behaved diamagnetic derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for confirming the coordination of the dimethoxyethane ligand to the nickel center. The key vibrational modes of interest are the C-O and Ni-O stretching frequencies.

Table 2: Infrared Spectral Data for $\text{NiBr}_2(\text{dme})$

Vibrational Mode	Frequency (cm ⁻¹)	Reference
$\nu(\text{Ni}-\text{O})$	420	[1]

The band at 420 cm⁻¹ is indicative of the Ni-O bond, confirming the coordination of the DME ligand.

UV-Vis Spectroscopy

Specific UV-Vis absorption data for isolated $\text{NiBr}_2(\text{dme})$ is not extensively available in the literature. The compound is typically used as a precursor, and UV-Vis spectroscopy is more commonly employed to monitor the formation of subsequent nickel complexes in solution. For instance, in the synthesis of mixed-valent dinuclear nickel complexes, the disappearance of precursor bands and the appearance of new absorption bands corresponding to the product are monitored.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of $\text{NiBr}_2(\text{dme})$. Below are established methods for its preparation.

Synthesis of $\text{NiBr}_2(\text{dme})$

Two common methods for the synthesis of $\text{NiBr}_2(\text{dme})$ are provided below.

Method 1: From Anhydrous Nickel(II) Bromide

This method involves the direct reaction of anhydrous nickel(II) bromide with 1,2-dimethoxyethane.

- Procedure:
 - In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous nickel(II) bromide in an excess of 1,2-dimethoxyethane.
 - Heat the mixture to reflux and stir for several hours. The color of the suspension will change as the coordination complex forms.
 - After the reaction is complete, cool the mixture to room temperature.
 - The solid product is isolated by filtration, washed with a non-coordinating solvent like pentane or diethyl ether, and dried under vacuum.

Method 2: From Hydrated Nickel(II) Bromide

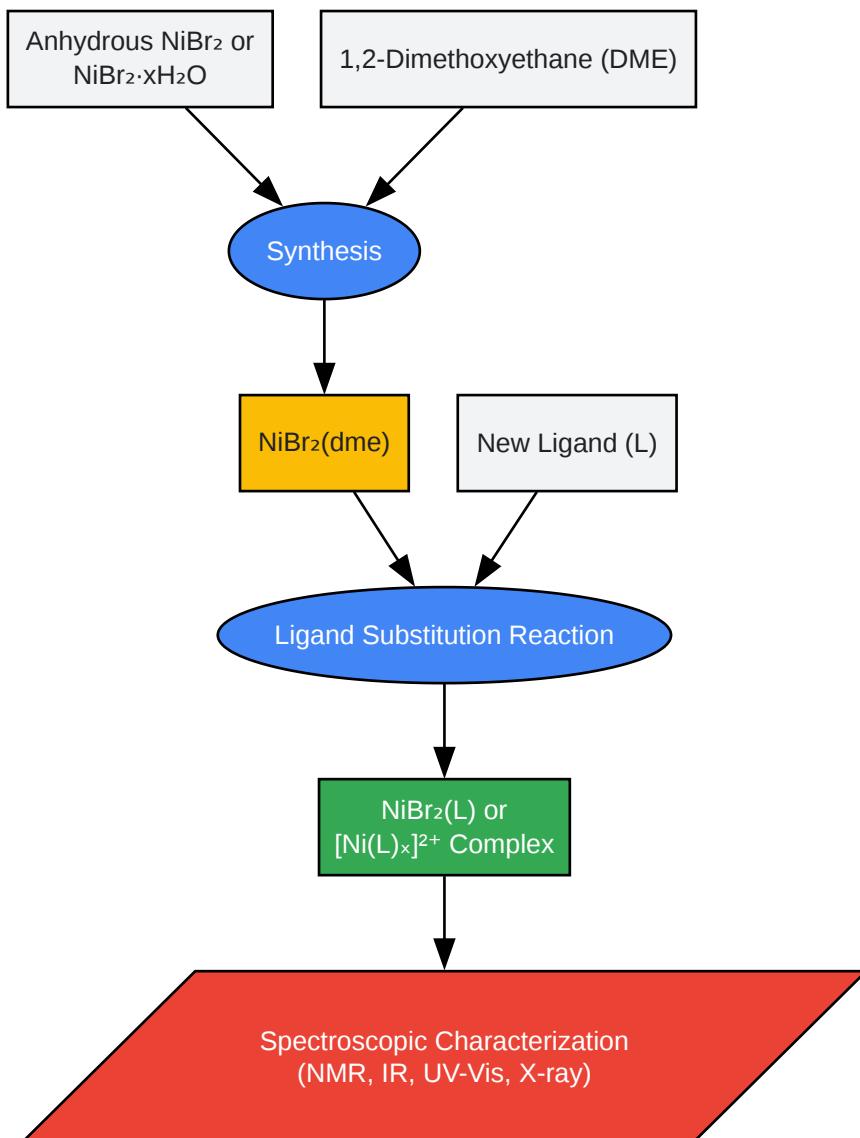
This method utilizes the more readily available hydrated form of nickel(II) bromide.

- Procedure:

- Dissolve $\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$ in absolute ethanol in a round-bottomed flask and heat the solution (e.g., to 60°C) with stirring.
- To the resulting solution, add an excess of 1,2-dimethoxyethane.
- Continue to heat and stir the mixture. A precipitate of $\text{NiBr}_2(\text{dme})$ will form.
- Cool the mixture, and isolate the product by filtration.
- Wash the solid with diethyl ether and dry under vacuum.

Logical Workflow for Synthesis and Characterization

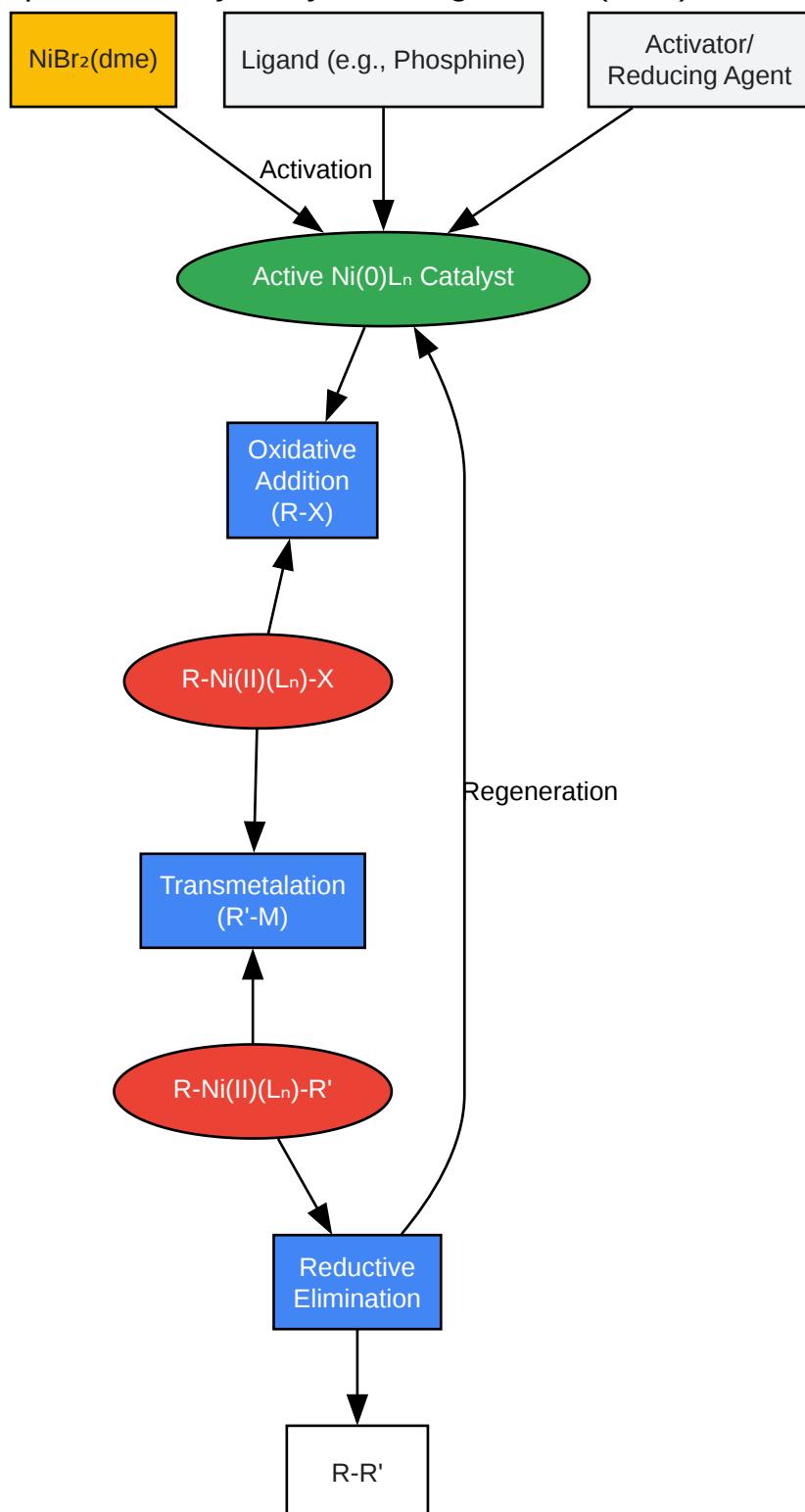
The following diagram illustrates the general workflow for the synthesis and subsequent use of $\text{NiBr}_2(\text{dme})$ in the preparation of other nickel complexes.

Workflow for $\text{NiBr}_2(\text{dme})$ Synthesis and Application[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and utilization of $\text{NiBr}_2(\text{dme})$.

Signaling Pathway for Catalytic Application

$\text{NiBr}_2(\text{dme})$ is a common precursor for nickel catalysts used in cross-coupling reactions. The following diagram depicts a simplified catalytic cycle.

Simplified Catalytic Cycle using a $\text{NiBr}_2(\text{dme})$ Precursor[Click to download full resolution via product page](#)

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References

- 1. Solid state ^{13}C and ^2H NMR investigations of paramagnetic $[\text{Ni}(\text{II})(\text{acac})_2\text{L}_2]$ complexes. | Semantic Scholar [semanticscholar.org]
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